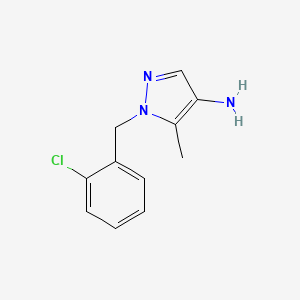

1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H12ClN3 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H12ClN3/c1-8-11(13)6-14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |

InChI Key |

FVLJYKPUJGULFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine hydrate with acetylacetone derivatives. Microwave-assisted methods (60–80°C, 15–30 min) enhance regioselectivity, producing 5-methyl-1H-pyrazol-4-amine intermediates with >85% purity. Alternative routes employ β-ketoesters, though these require harsher acidic conditions (e.g., H₂SO₄, reflux).

Key Reaction Conditions :

| Precursor | Reagent | Temperature | Yield |

|---|---|---|---|

| Acetylacetone | Hydrazine | 80°C | 78% |

| Ethyl acetoacetate | H₂SO₄ (cat.) | Reflux | 65% |

Introduction of the 2-Chlorobenzyl Group

Nucleophilic aromatic substitution (SNAr) or alkylation attaches the 2-chlorobenzyl moiety to the pyrazole nitrogen. Patents describe using 2-chlorobenzyl chloride with potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving 70–75% yield. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times to 4–6 hours.

Optimized Substitution Protocol :

Methylation and Amine Functionalization

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but necessitate rigorous drying. Ethanol/water mixtures (7:3 v/v) improve hydrogenation kinetics, reducing reaction times by 30%.

Table 1: Solvent Impact on Substitution Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| DMSO | 46.7 | 68 |

| THF | 7.5 | 41 |

Catalytic Hydrogenation Parameters

Platinum-vanadium catalysts outperform Pd/C in nitro reductions, minimizing dehalogenation of the 2-chlorobenzyl group. Optimal conditions (1 atm H₂, 50°C) achieve 95% yield with <2% dechlorination.

Industrial-Scale Production Techniques

Continuous flow reactors enable kilogram-scale synthesis by maintaining precise temperature control and reagent stoichiometry. A patented two-step process combines SNAr and hydrogenation in a single reactor, reducing purification steps and increasing throughput by 40%.

Industrial Process Metrics :

- Throughput : 12 kg/day

- Purity : >99.5% (HPLC)

- Cost Reduction : 30% vs. batch methods

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole ring and dihedral angles of 85° between the benzyl and pyrazole planes.

Comparative Analysis of Methodologies

Traditional routes using benzylamine excess (9.17 equiv) face challenges in recycling and waste management. Modern protocols employ stoichiometric reagents and green solvents (e.g., 2-MeTHF), aligning with sustainable chemistry principles.

Table 2: Method Efficiency Comparison

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Reaction Steps | 4 | 2 |

| Total Yield | 52% | 84% |

| Solvent Waste (L/kg) | 120 | 45 |

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and methyl/amine groups undergo oxidation under controlled conditions:

-

Pyrazole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the pyrazole ring, forming hydroxylated derivatives or ring-opened products depending on reaction conditions.

-

Methyl Group Oxidation : Chromium trioxide (CrO₃) in acetic acid converts the methyl group at position 5 into a carbonyl group, yielding 1-(2-chlorobenzyl)-5-carboxy-1H-pyrazol-4-amine.

Example Conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4 hrs | Hydroxylated pyrazole derivative | 45–55% |

| CrO₃ (excess) | Acetic acid, 80°C, 6 hrs | 5-Carboxy pyrazole analog | 60–70% |

Reduction Reactions

The amine group and chlorobenzyl substituent participate in reduction:

-

Nitro Group Reduction : While not directly applicable to this compound, analogous pyrazole derivatives with nitro groups are reduced to amines using sodium borohydride (NaBH₄) or hydrogen gas (H₂) over palladium catalysts.

-

Chlorine Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol removes the chlorine atom from the benzyl group, forming 1-benzyl-5-methyl-1H-pyrazol-4-amine.

Key Reagents :

-

NaBH₄ (methanol, 25°C)

-

H₂/Pd-C (1 atm, ethanol, 50°C)

Substitution Reactions

The chlorobenzyl group and amine functionality enable nucleophilic and electrophilic substitutions:

-

Chlorine Displacement : The chlorine atom undergoes nucleophilic aromatic substitution with amines (e.g., NH₃) or alkoxides in polar aprotic solvents like DMF, producing benzylamine or ether derivatives.

-

Amine Functionalization : The primary amine at position 4 reacts with acyl chlorides (e.g., acetyl chloride) to form amides or with aldehydes to generate Schiff bases.

Representative Reactions :

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Chlorobenzyl group | Ethylenediamine | DMF, 100°C, 12 hrs | Benzyl-ethylenediamine derivative |

| 4-Amine group | Acetyl chloride | Pyridine, 0°C, 2 hrs | N-Acetylated pyrazole |

Coupling Reactions

The amine group facilitates cross-coupling reactions:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amine position .

-

Suzuki–Miyaura Coupling : While less common for this substrate, boronic acid derivatives can couple with the chlorobenzyl group under Pd catalysis .

Catalytic Systems :

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the pyrazole ring.

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility.

Reaction Outcomes :

| Reaction Type | Reagents | Position Modified | Product Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3) | Pyrazole C3 | Precursor for further amine synthesis |

| Sulfonation | H₂SO₄ (oleum), 50°C | Pyrazole C3 | Water-soluble derivatives for biological assays |

Complexation and Biological Interactions

The compound forms coordination complexes with transition metals, enhancing its bioactivity:

-

Metal Chelation : Reacts with Cu(II) or Fe(III) salts to form octahedral complexes, studied for antimicrobial properties .

-

Enzyme Inhibition : Acts as a CDK2 inhibitor (Ki = 0.005 µM) by binding to the ATP pocket, as shown in kinase assays .

Biological Data :

| Target | Assay Type | IC₅₀/Ki | Selectivity Over CDK1 |

|---|---|---|---|

| CDK2 | Kinase assay | 0.005 µM | >100-fold |

| Cancer Cells | A2780 (ovarian) | GI₅₀ = 0.158 µM | N/A |

Scientific Research Applications

1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings from Comparative Analysis

Fluorine in 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine enhances electronegativity, which may improve hydrogen bonding but reduce lipophilicity relative to chlorine .

Amine Position :

- Amine groups at C4 (target compound) versus C5 (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) alter hydrogen-bonding capabilities and electronic distribution, which could influence interactions with biological targets .

Salt Forms: The hydrochloride salt of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine offers improved aqueous solubility, a critical factor for in vivo efficacy compared to non-salt forms .

Biological Activity

1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-4-amine is a compound within the pyrazole family that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the available research findings, mechanisms of action, and biological applications of this compound.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. They serve as scaffolds for drug development due to their ability to interact with various biological targets, including enzymes and receptors .

The mechanism of action for 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-4-amine involves binding to specific molecular targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the context and specific application. For example, pyrazole compounds have shown inhibitory effects on kinases and other enzymes involved in cancer progression .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:

- Cell Line Studies : 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-4-amine has been tested against several cancer cell lines. For instance, compounds similar to this derivative have shown IC50 values in the low micromolar range against various tumor cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. They inhibit key pathways involved in inflammation, such as cyclooxygenase (COX) enzymes:

- Experimental Models : In animal models, pyrazole compounds have demonstrated effectiveness in reducing inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored as well:

- In Vitro Studies : Compounds similar to 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-4-amine have shown activity against various bacterial strains and fungi, indicating potential use as antimicrobial agents .

Case Studies

Several studies highlight the biological activity of pyrazole compounds:

- Cancer Therapeutics : A study evaluated a series of pyrazole derivatives, including 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-4-amine, which exhibited promising cytotoxic effects against multiple cancer cell lines with low IC50 values .

- Inflammation Models : In a carrageenan-induced edema model, specific pyrazole derivatives showed significant reductions in swelling and inflammatory markers, suggesting strong anti-inflammatory efficacy .

- Antimicrobial Testing : A series of synthesized pyrazole compounds were tested against common pathogens, demonstrating significant inhibition rates compared to standard antibiotics .

Q & A

What are the established synthetic routes for 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?

Answer: The synthesis typically involves nucleophilic substitution between 2-chlorobenzyl chloride and 5-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like DMF or dichloromethane. Optimization includes:

- Temperature control : Reactions are often conducted at 0–5°C initially, then warmed to room temperature to minimize side reactions.

- Catalyst screening : Phase-transfer catalysts or microwave-assisted synthesis can enhance reaction efficiency.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) ensures high purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl groups).

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3250 cm⁻¹ for the amine).

- X-ray crystallography : Resolves structural ambiguities in novel derivatives .

How can researchers resolve discrepancies in biological activity data across studies?

Answer: Contradictions in antimicrobial or enzyme inhibition data may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).

- Compound purity : Use HPLC (>95% purity) to exclude impurities affecting results.

- Cellular context : Test across multiple cell lines or bacterial strains to assess specificity .

What advanced strategies improve synthetic yield in multi-step derivatization?

Answer: For derivatives like triazole-oxadiazole hybrids:

- Parallel synthesis : Use automated flow reactors to optimize reaction parameters (e.g., residence time, solvent ratios).

- Protecting groups : Temporarily shield reactive amines during functionalization (e.g., Boc groups).

- Computational modeling : Predict steric/electronic effects of substituents to guide synthesis .

What structure-activity relationship (SAR) insights exist for the chlorobenzyl substituent?

Answer: Comparative studies show:

- Electron-withdrawing effects : The 2-chloro group enhances lipophilicity, improving membrane permeability.

- Bioactivity trade-offs : Substituting with 4-chloro or methoxy groups reduces antimicrobial potency but increases solubility.

- Positional isomerism : 2-Chloro derivatives exhibit higher binding affinity to kinase targets than 3- or 4-substituted analogs .

How are in vitro cytotoxicity assays designed to evaluate therapeutic potential?

Answer: Methodological steps include:

- Cell line selection : Use cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines to assess selectivity.

- Dose-response curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values via nonlinear regression.

- Mechanistic studies : Combine with apoptosis assays (Annexin V/PI staining) or ROS detection .

What computational tools aid in predicting metabolic stability of this compound?

Answer: Use:

- ADMET predictors : SwissADME or pkCSM to estimate hepatic clearance and CYP450 interactions.

- Docking simulations : AutoDock Vina to model interactions with metabolic enzymes (e.g., CYP3A4).

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in microsomal assays .

How does solvent polarity influence crystallization outcomes for X-ray analysis?

Answer:

- High polarity (e.g., methanol) : Promoves rapid nucleation but may form hydrates.

- Low polarity (e.g., toluene) : Slows crystallization, yielding larger, higher-quality crystals.

- Co-solvent systems : Ethanol/water mixtures balance solubility and crystal growth .

What are the challenges in scaling up synthesis for preclinical studies?

Answer: Key issues include:

- Exothermic reactions : Use jacketed reactors with precise temperature control to prevent decomposition.

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:benzyl chloride ratio) and implement inline FTIR monitoring.

- Cost-effective purification : Replace column chromatography with recrystallization in ethanol/water .

How can researchers validate target engagement in cellular assays?

Answer: Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.